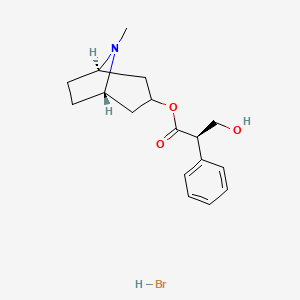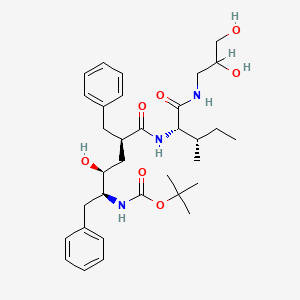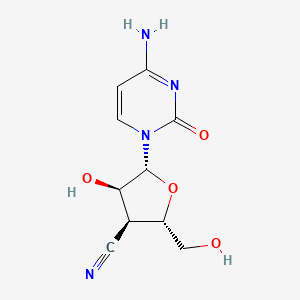
Cytidine, 3'-cyano-3'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine, 3’-cyano-3’-deoxy-: is a nucleoside analog, which is a modified form of cytidine. This compound is characterized by the presence of a cyano group (-CN) at the 3’ position of the sugar moiety, replacing the hydroxyl group (-OH) typically found in natural cytidine. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, 3’-cyano-3’-deoxy- typically involves the protection of the hydroxyl groups on the sugar moiety, followed by the introduction of the cyano group at the 3’ position. One common method involves the use of tert-butyl dimethyl chloro silane for the protection of the hydroxyl groups, followed by reaction with tetra-o-acetyl-d-ribose. The final step involves ammonolysis to obtain the desired product .
Industrial Production Methods: Industrial production of Cytidine, 3’-cyano-3’-deoxy- may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that ensure high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, with minimal waste generation .
Analyse Des Réactions Chimiques
Types of Reactions: Cytidine, 3’-cyano-3’-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as selenium dioxide (SeO2) in boiling dioxane can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines .
Applications De Recherche Scientifique
Cytidine, 3’-cyano-3’-deoxy- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Cytidine, 3’-cyano-3’-deoxy- involves its incorporation into DNA, where it can cause premature chain termination during DNA synthesis. This leads to the inhibition of DNA replication and repair, ultimately resulting in cell cycle arrest and apoptosis. The compound targets enzymes involved in nucleoside metabolism, such as cytidine deaminase and deoxycytidine kinase, which play crucial roles in its activation and inactivation .
Comparaison Avec Des Composés Similaires
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): Used as an anticancer agent, it also incorporates into DNA and causes chain termination.
1-β-D-Arabinofuranosylcytosine (Cytarabine): Another anticancer nucleoside analog that interferes with DNA synthesis.
5-Aza-2’-deoxycytidine (Decitabine): Used in the treatment of myelodysplastic syndromes, it incorporates into DNA and inhibits DNA methyltransferase.
Uniqueness: Cytidine, 3’-cyano-3’-deoxy- is unique due to the presence of the cyano group at the 3’ position, which imparts distinct chemical and biological properties. This modification allows for specific interactions with enzymes and metabolic pathways that are not observed with other nucleoside analogs .
Propriétés
Numéro CAS |
121055-70-7 |
|---|---|
Formule moléculaire |
C10H12N4O4 |
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C10H12N4O4/c11-3-5-6(4-15)18-9(8(5)16)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,4H2,(H2,12,13,17)/t5-,6-,8-,9-/m1/s1 |
Clé InChI |
VOLULCZCNIOZLQ-SQEXRHODSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)C#N)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


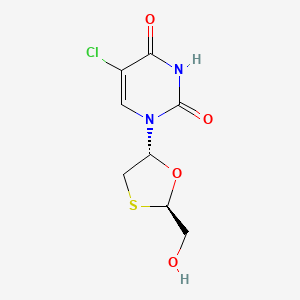
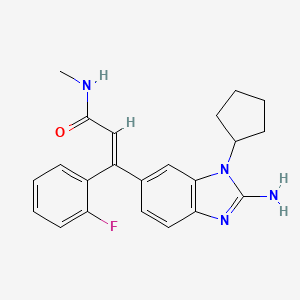
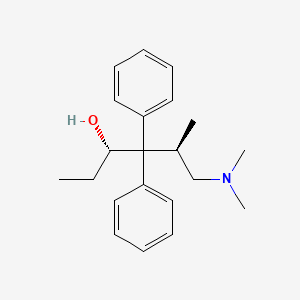
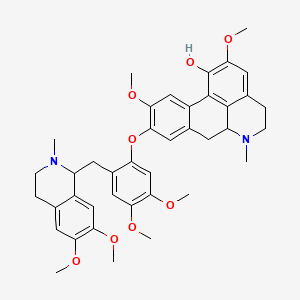
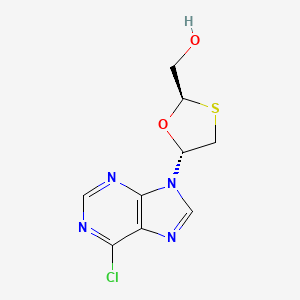

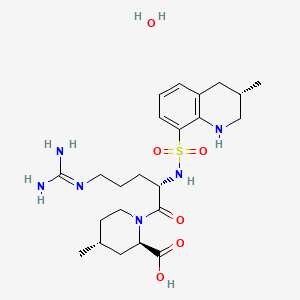
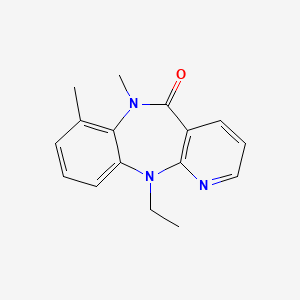
![[(4-Ethylphenyl)amino]carbonylphosphonic acid](/img/structure/B12784457.png)
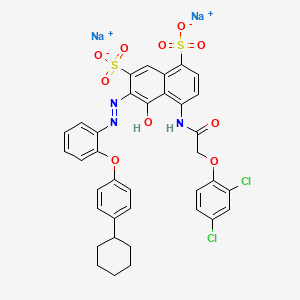
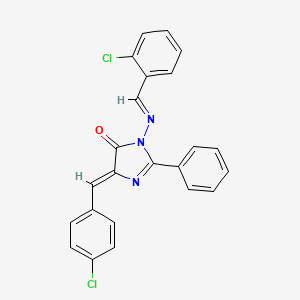
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)
